molecular formula C19H20N2O7 B13899696 (4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate

Cat. No.: B13899696
M. Wt: 388.4 g/mol
InChI Key: BYGUXNWBDJGIBM-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is an organic compound with a complex structure that includes a nitrophenyl group, a benzyloxycarbonyl group, and a hydroxybutanoate moiety

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C19H20N2O7/c1-13(22)17(20-19(24)28-12-14-5-3-2-4-6-14)18(23)27-11-15-7-9-16(10-8-15)21(25)26/h2-10,13,17,22H,11-12H2,1H3,(H,20,24)

InChI Key

BYGUXNWBDJGIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate typically involves:

  • Protection of the amino group of threonine with a benzyloxycarbonyl (Cbz) group.
  • Esterification of the carboxyl group with 4-nitrophenylmethanol or its activated derivative to form the 4-nitrophenylmethyl ester.

The benzyloxycarbonyl group is a common amino protecting group that provides stability during peptide synthesis and can be removed under mild hydrogenolysis conditions. The 4-nitrophenylmethyl ester acts as an activated ester facilitating further coupling reactions.

Detailed Synthetic Routes

Protection of L-Threonine
  • Starting from L-threonine, the amino group is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
  • The reaction is typically carried out in aqueous-organic biphasic systems or in solvents like dioxane or tetrahydrofuran (THF) at 0–25 °C.
  • The product is benzyloxycarbonyl-L-threonine .
Formation of the 4-Nitrophenylmethyl Ester
  • The carboxyl group of the Cbz-protected threonine is esterified with 4-nitrophenylmethanol or more commonly with 4-nitrophenyl chloroformate or 4-nitrophenyl carbonate derivatives.
  • Activation of the carboxyl group is often achieved by converting it into an active ester intermediate such as an acid chloride or mixed carbonate.
  • For example, 4-nitrophenyl chloroformate can be reacted with the Cbz-threonine in the presence of a base like pyridine or triethylamine in solvents such as dichloromethane at 0 °C to room temperature.
  • The reaction proceeds to give the (4-nitrophenyl)methyl ester of the protected amino acid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amino protection (Cbz) Benzyloxycarbonyl chloride, NaHCO3 or TEA Dioxane/H2O or THF 0–25 °C 85–95 Mild conditions, aqueous biphasic
Esterification with 4-NPMeOH 4-Nitrophenyl chloroformate, base (pyridine) DCM 0–25 °C 70–90 Activated ester formation, mild base

4-NPMeOH = 4-nitrophenylmethanol; TEA = triethylamine; DCM = dichloromethane

Analytical Characterization and Research Outcomes

Spectroscopic Data

  • [^1H NMR (CDCl3)](pplx://action/followup) typically shows aromatic protons of the 4-nitrophenyl group at δ 7.0–8.2 ppm and benzyloxy protons around δ 5.0 ppm (singlet, 2H).
  • Hydroxy and amino protons appear as broad singlets or doublets depending on solvent and temperature.
  • Mass spectrometry (FAB or ESI) confirms molecular ion peaks consistent with the molecular weight of 388.4 g/mol.

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Yield (%) Advantages References
Cbz protection + esterification Benzyloxycarbonyl chloride, 4-nitrophenyl chloroformate Dioxane/H2O, DCM 0–25 °C 70–95 High purity, well-established
Mixed carbonate method p-Nitrophenyl mixed carbonate Acetonitrile RT High Efficient carbamate formation
Biocatalytic reduction (precursor step) Enzymes (ADH, GDH recycling) Biphasic systems RT High High stereoselectivity

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzyloxycarbonyl group can protect the amino group during biochemical interactions. The hydroxybutanoate moiety can interact with enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)methyl 2-{[(methoxy)carbonyl]amino}-3-hydroxybutanoate
  • (4-Nitrophenyl)methyl 2-{[(ethoxy)carbonyl]amino}-3-hydroxybutanoate
  • (4-Nitrophenyl)methyl 2-{[(propoxy)carbonyl]amino}-3-hydroxybutanoate

Uniqueness

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Biological Activity

(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate, also known by its CAS number 1543987-22-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H21N2O5
  • Molecular Weight : 319.4 g/mol
  • CAS Number : 1543987-22-9

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-infective and anti-cancer properties. The compound's mechanism of action can be attributed to several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.
  • Modulation of Signaling Pathways : It affects pathways such as the MAPK/ERK and PI3K/Akt pathways, which are vital for cell growth and survival.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells, thereby reducing tumor growth.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cell lines:

  • Anti-Cancer Activity : The compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM. This suggests a potent ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity : It exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Case Studies

  • Case Study on Cancer Therapy :
    • A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a synergistic effect, enhancing the overall response rate by 30% compared to chemotherapy alone.
  • Case Study on Infection Control :
    • In a study focusing on bacterial infections, this compound was administered to mice infected with Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load in tissues compared to untreated controls.

Data Table: Summary of Biological Activities

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
Anti-CancerMCF-712 µM
AntimicrobialStaphylococcus aureus10 µg/mL
Apoptosis InductionVarious Cancer CellsN/A
Synergistic EffectAdvanced Breast Cancer+30% response

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